Non-Estrogenic Character vs. Octylphenol Ethoxylates
Octylphenol ethoxylates (OPEs) such as Triton X-100 are known to degrade into p-tert-octylphenol, a xenoestrogen that binds to the human estrogen receptor . The patent US 2011/0028355 A1 explicitly teaches that inserting one mole of propylene oxide onto the phenolic -OH group before further ethoxylation yields alkoxylates that are non-estrogenic, even without the addition of ethylene oxide . The compound 1-(4-tert-octyl-phenoxy)-2-propanol is the minimal 1-mole PO adduct of p-tert-octylphenol and therefore embodies this non-estrogenic structural motif. Unlike OPEs, this compound does not degrade to the free estrogenic alkylphenol under environmental conditions because the phenolic oxygen is blocked by the propylene glycol moiety .
| Evidence Dimension | Estrogen receptor binding potential |
|---|---|
| Target Compound Data | Predicted non-estrogenic (phenolic -OH blocked by PO adduct) |
| Comparator Or Baseline | Octylphenol ethoxylates: degrade to p-tert-octylphenol (ER binder, weak estrogen) |
| Quantified Difference | Qualitative: non-estrogenic vs. estrogenic (no quantitative ER binding affinity data available for the target compound specifically) |
| Conditions | Patent claims apply to propoxylated alkylphenols as a class; no single-compound ER binding assay identified |
Why This Matters
Procurement of a non-estrogenic surfactant eliminates downstream regulatory and environmental compliance risks associated with endocrine-disrupting degradation products.
- [1] Hamelin, G. Caractérisation de la toxicocinétique de l'octylphénol chez le rat en vue d'une meilleure analyse de risque toxicologique des perturbateurs endocriniens. MSc Thesis, Université de Montréal, 2009. View Source
- [2] OIL CHEM TECHNOLOGIES, INC. Non-estrogenic alkylphenol derivatives. U.S. Patent Application Publication US 2011/0028355 A1, filed March 9, 2010, and published February 3, 2011. View Source
